molecular formula C19H17NO4S B3844394 (2-methoxy-4-prop-2-enylphenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate

(2-methoxy-4-prop-2-enylphenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate

Cat. No.: B3844394
M. Wt: 355.4 g/mol
InChI Key: KXELLBJXXKQSKR-UHFFFAOYSA-N
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Description

(2-methoxy-4-prop-2-enylphenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxy group, a prop-2-enyl group, and a benzothiazolyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxy-4-prop-2-enylphenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate typically involves multi-step organic reactions. One common method includes the esterification of 2-methoxy-4-prop-2-enylphenol with 2-(2-oxo-1,3-benzothiazol-3-yl)acetic acid in the presence of a suitable catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

(2-methoxy-4-prop-2-enylphenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzothiazolyl moiety can be reduced to form a dihydrobenzothiazole derivative.

    Substitution: The prop-2-enyl group can undergo electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 2-methoxy-4-prop-2-enylbenzoic acid, while reduction of the benzothiazolyl moiety may produce 2-(2-hydroxy-1,3-benzothiazol-3-yl)acetate.

Scientific Research Applications

(2-methoxy-4-prop-2-enylphenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-methoxy-4-prop-2-enylphenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.

    Modulating receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Inducing apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    Eugenol acetate: Similar structure with a methoxy and prop-2-enyl group but lacks the benzothiazolyl acetate moiety.

    Methyl 2-(2-methoxy-4-prop-1-enylphenoxy)acetate: Contains a similar phenoxyacetate structure but differs in the substitution pattern.

Uniqueness

(2-methoxy-4-prop-2-enylphenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate is unique due to the presence of both the methoxy and prop-2-enyl groups along with the benzothiazolyl acetate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-methoxy-4-prop-2-enylphenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c1-3-6-13-9-10-15(16(11-13)23-2)24-18(21)12-20-14-7-4-5-8-17(14)25-19(20)22/h3-5,7-11H,1,6,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXELLBJXXKQSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OC(=O)CN2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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